molecular formula C9H10FNO3 B1338294 2-Fluoro-4-isopropoxy-1-nitrobenzene CAS No. 28987-50-0

2-Fluoro-4-isopropoxy-1-nitrobenzene

Cat. No.: B1338294
CAS No.: 28987-50-0
M. Wt: 199.18 g/mol
InChI Key: REPLNSXVODYQGI-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxy-1-nitrobenzene is an aromatic organic compound with the molecular formula C9H10FNO3. It is characterized by the presence of a fluorine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isopropoxy-1-nitrobenzene typically involves the nitration of 2-Fluoro-4-isopropoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Another method involves the reaction of 3,4-Difluoronitrobenzene with isopropyl alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-isopropoxy-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-isopropoxy-1-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isopropoxy-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom and isopropoxy group contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-isopropoxy-4-nitrobenzene
  • 2,4-Difluoronitrobenzene
  • 2-Fluoro-4-isopropoxybenzene

Uniqueness

2-Fluoro-4-isopropoxy-1-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both a fluorine atom and a nitro group on the benzene ring makes it highly reactive in nucleophilic substitution and reduction reactions, distinguishing it from similar compounds .

Properties

IUPAC Name

2-fluoro-1-nitro-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPLNSXVODYQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543240
Record name 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28987-50-0
Record name 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the method of Example 3, Step A, 23.15 g (0.147 mole) of 3-fluoro-4-nitrophenol and 29.92 g (0.175 mole) of 2-iodopropane were reacted in the presence of 20.73 g (0.150 mole) of anhydrous potassium carbonate in 450 mL of acetone, yielding 28.0 g of 4-isopropoxy-2-fluoronitrobenzene as an oil. The NMR was consistent with the proposed structure.
Quantity
23.15 g
Type
reactant
Reaction Step One
Quantity
29.92 g
Type
reactant
Reaction Step One
Quantity
20.73 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-fluoro-4-nitrophenol (314 mg, 2.0 mmol), propan-2-ol (120 mg, 2.0 mmol), diphenyl-2-pyridylphosphine (789 mg, 3.0 mmol) and di-tert-butyl azodicarboxylate (691 mg, 3.0 mmol) in tetrahydrofuran (15 ml) was stirred at room temperature under argon for 22 hrs. The mixture was treated with 1M HCl/diethyl ether (15 ml) and stirred at room temperature for 2 hrs, then concentrated under vacuum and the residue dissolved in diethyl ether (10 ml), treated with 5M HCl acid and stirred for 2 hrs. The organic layer was separated, washed with 5M HCl acid (15 ml), then 10% Na2CO3 solution (2×10 ml), dried (MgSO4) and concentrated under vacuum. The residue was purified by chromatography on silica gel eluting with 5-70% ethyl acetate/60-80 petrol ether to afford the title compound as a yellow oil (276 mg, 69%).
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
789 mg
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
HCl diethyl ether
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
69%

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